molecular formula C16H10N2O2S B2708395 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one CAS No. 121996-96-1

3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one

Cat. No.: B2708395
CAS No.: 121996-96-1
M. Wt: 294.33
InChI Key: QBIYLKSPXQONML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidine core scaffold fused with a thioxo (C=S) group at position 2 and a phenyl substituent at position 3 . This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery research. The benzofuropyrimidine scaffold is of significant interest in scientific research due to its diverse biological potential. Literature indicates that benzofuropyrimidine derivatives are investigated as possible antiviral agents and possess other notable biological properties, including antibacterial, antifungal, antiallergic, and antiinflammatory activities . Furthermore, structural analogs of this compound, such as thieno[3,2-d]pyrimidin-4-ones, have been identified as potent and highly selective inhibitors of kinase targets like the PIM kinase family, which are overexpressed in various hematopoietic malignancies and solid tumors . The mechanism of action for compounds within this class often involves interaction with specific molecular targets, such as inhibiting certain enzymes by binding to their active sites or modulating signaling pathways by interacting with cellular receptors . Researchers utilize this compound as a key building block for the synthesis of more complex molecules. Its core structure serves as a privileged scaffold for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

121996-96-1

Molecular Formula

C16H10N2O2S

Molecular Weight

294.33

IUPAC Name

3-phenyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C16H10N2O2S/c19-15-14-13(11-8-4-5-9-12(11)20-14)17-16(21)18(15)10-6-2-1-3-7-10/h1-9H,(H,17,21)

InChI Key

QBIYLKSPXQONML-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired product . The reaction conditions are mild, and the process can be executed on a gram scale with high yields.

Chemical Reactions Analysis

3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have shown that 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)5.5
HeLa (Cervical)4.8
A549 (Lung)6.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against a range of bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli15.0 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the effects of 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed increased apoptosis rates, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Antimicrobial Agents, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. The researchers reported that the compound inhibited bacterial growth effectively and proposed further investigation into its mechanism of action to develop novel antibiotics.

Mechanism of Action

The mechanism of action of 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuropyrimidinone Core

2.1.1. Substituents at Position 3
  • 3-(3-Methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one (C₁₇H₁₂N₂O₂S, MW 308.36 g/mol):
    The methyl group on the phenyl ring increases hydrophobicity compared to the unsubstituted phenyl in the target compound. This modification may enhance membrane permeability but reduce solubility .

2.1.2. Substituents at Position 2
  • 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one (C₁₉H₁₂N₂O₃, MW 316.31 g/mol):
    Replacement of the sulfanylidene group with a propynyloxy moiety reduces electrophilicity and introduces alkyne functionality, which may enable click chemistry modifications .
Compound Position 3 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound Phenyl Sulfanylidene (S=) 294.33 Electrophilic reactivity
3-(3-Methylphenyl) derivative 3-Methylphenyl Sulfanylidene (S=) 308.36 Increased hydrophobicity
Propynyloxy derivative Phenyl Prop-2-ynyloxy (O–C≡CH) 316.31 Alkyne-functionalized, planar core

Fused Ring Modifications: Benzofuro vs. Benzothieno vs. Thieno Scaffolds

  • Benzothieno[3,2-d]pyrimidin-4-one Derivatives (e.g., 2-(4-tert-butylphenyl)-3H-benzothieno[3,2-d]pyrimidin-4-one): Replacing the benzofuran oxygen with sulfur (benzothieno) increases electron-deficient character, enhancing interactions with aromatic residues in enzymes like tankyrase (TNKS). This derivative exhibits IC₅₀ = 21 nM against TNKS1, highlighting the scaffold’s role in kinase inhibition .
  • This compound serves as a precursor for antiviral agents .
Scaffold Type Example Compound Molecular Weight (g/mol) Key Activities
Benzofuro[3,2-d]pyrimidinone Target Compound 294.33 Potential antiviral/anti-inflammatory
Benzothieno[3,2-d]pyrimidinone TNKS inhibitor ~350.40 TNKS1 IC₅₀ = 21 nM
Thieno[3,2-d]pyrimidinone 6-Bromo-1H-thieno[3,2-d]pyrimidin-4-one 232.07 Synthetic intermediate

Biological Activity

3-Phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one is a synthetic compound that belongs to the class of benzofurans and pyrimidines. Its molecular formula is C16H10N2O2S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparisons with similar compounds.

PropertyValue
CAS No. 121996-96-1
Molecular Formula C16H10N2O2S
Molecular Weight 294.33 g/mol
IUPAC Name 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
Solubility Not available

Synthesis

The synthesis of 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate. The reaction occurs at temperatures between 40–50 °C, yielding intermediates that are further processed to obtain the final product .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and modulate cellular signaling pathways. The compound's mechanism includes:

  • Enzyme Inhibition : It can bind to active or allosteric sites on enzymes, thereby inhibiting their activity.
  • Receptor Interaction : The compound may interact with cellular receptors involved in inflammation and proliferation, influencing pathways critical for disease progression.

Biological Activities

Research has indicated several potential therapeutic applications for 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one:

Anticancer Activity

Studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, molecular docking studies have shown that it can effectively bind to targets involved in tumor growth regulation .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly through its ability to inhibit cyclooxygenase (COX) enzymes. A related study found that derivatives of similar structures demonstrated significant COX-2 inhibitory activity, suggesting that 3-phenyl-2-sulfanylidene derivatives might exhibit comparable effects .

Case Studies and Research Findings

  • Inhibition Studies : A study evaluating COX inhibitors found that certain derivatives exhibited up to 47.1% inhibition at a concentration of 20 μM, indicating potential for anti-inflammatory applications .
  • Anticancer Efficacy : Another research effort demonstrated that related compounds could inhibit tumor growth in MCF-7 breast cancer models by inducing apoptosis and suppressing cell cycle progression .
  • Comparative Analysis : When compared to other similar compounds like 3-(3-methylphenyl)-2-sulfanylidene derivatives, variations in substitution patterns significantly influenced biological activity, highlighting the importance of structural modifications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one, and how can yield be improved?

  • Methodological Answer : The synthesis of benzofuropyrimidinone derivatives often involves cyclocondensation of substituted benzofuran precursors with thiourea or thioamide derivatives under acidic or basic conditions. For example, in analogous thieno[3,2-d]pyrimidin-4-one syntheses, intermediates are functionalized via Suzuki coupling or electrophilic substitution to introduce aryl/heteroaryl groups . Optimization of reaction time, temperature (e.g., reflux in ethanol at 80°C), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of benzofuran to thiourea) can improve yields. Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the sulfanylidene product .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for related pyrimidinone derivatives . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify aromatic protons (δ 7.0–8.5 ppm) and sulfanylidene-related shifts (e.g., thiocarbonyl at δ 160–180 ppm in 13^13C).
  • HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+^+ or [M–H]^-).
  • IR : Absorption bands at ~1680 cm1^{-1} for C=S stretching .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for benzofuropyrimidinone derivatives?

  • Methodological Answer : Discrepancies in SAR often arise from substituent positioning and electronic effects. For example:

  • Electron-withdrawing groups (e.g., 4-Cl on phenyl rings) enhance bioactivity by increasing electrophilicity at the pyrimidinone core, as seen in thieno[3,2-d]pyrimidin-4-one analogs .
  • Steric hindrance : Bulky groups (e.g., diisopropylamino) may reduce binding affinity. Use molecular docking (e.g., AutoDock Vina) to validate interactions with target proteins .
  • Statistical validation : Apply multivariate analysis (e.g., PCA or PLS) to isolate key variables driving activity .

Q. How does the sulfanylidene group influence the compound’s mechanism of action in biological systems?

  • Methodological Answer : The sulfanylidene (C=S) group enhances hydrogen bonding with target proteins (e.g., peroxidases or kinases) and modulates redox activity. For example:

  • Enzyme inhibition : In immucillin analogs, the C=S group mimics transition states in enzymatic reactions (e.g., purine nucleoside phosphorylase inhibition) .
  • Computational modeling : Fragment Molecular Orbital (FMO) analysis (as applied to SARS-CoV-2 proteins) can quantify interaction energies between the sulfanylidene moiety and binding pockets .

Q. What experimental approaches validate target engagement in cellular assays?

  • Methodological Answer :

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in the presence of the compound.
  • Knockdown/knockout models : CRISPR/Cas9-mediated gene editing to confirm loss of activity in target-deficient cells.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in pharmacological assays?

  • Methodological Answer :

  • Standardization : Use HPLC (≥95% purity) and NMR to ensure compound consistency.
  • Positive controls : Include reference inhibitors (e.g., verdiperstat for peroxidase assays) to normalize inter-assay variability .
  • Replicate experiments : Perform triplicate measurements with independent syntheses to assess reproducibility .

Safety and Handling

Q. What safety protocols are recommended for handling sulfanylidene-containing compounds?

  • Methodological Answer :

  • Storage : Keep under inert atmosphere (N2_2) at –20°C to prevent oxidation.
  • Waste disposal : Neutralize with 10% sodium bicarbonate before disposal.
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.